molecular formula C33H26O8 B14959701 Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate

Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate

Cat. No.: B14959701
M. Wt: 550.6 g/mol
InChI Key: UDEUNDTYVFQLHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate typically involves multi-step organic reactions. One common approach is the reaction of 7-amino-4-methylcoumarin with organic halides, followed by further reactions with heteroaryl or alkyl halides . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of organic synthesis, including batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides versatility in both synthetic chemistry and biological research .

Biological Activity

Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate, with the molecular formula C33H26O8C_{33}H_{26}O_8 and a molecular weight of approximately 550.57 g/mol, is a complex organic compound featuring a coumarin backbone, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.

Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity. The structural components include:

  • Coumarin Backbone : Known for various pharmacological properties.
  • Aromatic Substituents : Enhance chemical reactivity and interaction with biological targets.
  • Aliphatic Groups : Potentially improve solubility and bioavailability.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC33H26O8C_{33}H_{26}O_8
Molecular Weight550.57 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by interacting with enzymes involved in cancer progression, such as histone deacetylases (HDACs). Compounds with similar structures have been shown to inhibit HDAC activity, leading to the activation of tumor suppressor genes and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Research indicates that compounds related to this compound may possess anti-inflammatory properties. For instance, studies on structurally similar coumarin derivatives have demonstrated their ability to suppress inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophage models . This suggests a potential for mitigating chronic inflammation associated with metabolic disorders.

Antioxidant Activity

The antioxidant properties of coumarin derivatives have been extensively documented. This compound may similarly exhibit scavenging activity against free radicals, contributing to its protective effects against oxidative stress-related diseases .

Study 1: Interaction with Biological Targets

A study investigated the binding affinity of this compound with various enzymes. Using molecular docking techniques, it was found that the compound could effectively bind to HDACs, suggesting a mechanism for its potential anticancer effects .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of related coumarin compounds in macrophage-adipocyte co-culture systems. The results indicated that these compounds could inhibit the inflammatory paracrine loop between macrophages and adipocytes, thus reducing insulin resistance in type 2 diabetes models .

Properties

Molecular Formula

C33H26O8

Molecular Weight

550.6 g/mol

IUPAC Name

methyl 4-[[8-[(4-methoxycarbonylphenyl)methoxy]-2-oxo-4-phenylchromen-7-yl]oxymethyl]benzoate

InChI

InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-28-17-16-26-27(23-6-4-3-5-7-23)18-29(34)41-30(26)31(28)40-20-22-10-14-25(15-11-22)33(36)38-2/h3-18H,19-20H2,1-2H3

InChI Key

UDEUNDTYVFQLHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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